REACTION_CXSMILES
|
[C:1]1(=O)[C:13]2[C:5]([C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:4][CH:3]=[CH:2]1.[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22].Cl.[OH-:24].[Na+]>C(S)CCCCCCCCCCC>[OH:22][C:17]1[CH:18]=[CH:19][C:20]([C:13]2([C:1]3[CH:2]=[CH:3][C:6]([OH:24])=[C:5]([CH3:13])[CH:4]=3)[C:5]3[CH:4]=[CH:9][CH:8]=[CH:7][C:6]=3[C:11]3[C:12]2=[CH:1][CH:2]=[CH:3][CH:10]=3)=[CH:21][C:16]=1[CH3:15] |f:3.4|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorenone
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)O
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCC)S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirring the mixture at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, a condenser
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
94.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
To an obtained concentrated liquid, 161 g of toluene and 23 g of water
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture liquid was stirred at 80° C
|
Type
|
CUSTOM
|
Details
|
Thereafter, an aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
a target substance partitioned in the organic phase
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
WASH
|
Details
|
The organic phase was further washed twice with 23 g of water
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
Then, precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were subjected to filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g | |
YIELD: PERCENTYIELD | 84.3% | |
YIELD: CALCULATEDPERCENTYIELD | 156.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |